molecular formula C23H30O B8379526 4,6-Di-t-butyl-2-cinnamylphenol

4,6-Di-t-butyl-2-cinnamylphenol

Cat. No.: B8379526
M. Wt: 322.5 g/mol
InChI Key: TZKAPSGYXFHKIQ-UHFFFAOYSA-N
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Description

4,6-Di-t-butyl-2-cinnamylphenol is a synthetic phenolic compound of significant interest in chemical and materials science research. Its molecular structure incorporates sterically hindered tert-butyl groups at the 4 and 6 positions of the phenol ring, a feature shared with other well-studied antioxidants like 2,6-di-tert-butylphenol, which is widely used as a stabilizer and antioxidant in polymers and petrochemicals to prevent gumming in fuels and as a UV light-protection agent . This structural motif is known to impart enhanced stability and radical-scavenging properties. The cinnamyl substituent at the 2-position introduces a versatile, conjugated system that may be explored for further functionalization or to modulate the compound's physical and chemical characteristics. Researchers are investigating this compound primarily as a potential precursor or intermediate in the synthesis of more complex molecules, such as specialized antioxidants and ligands for metal-organic frameworks. Synthetic methods for related hindered phenols often involve Friedel-Crafts alkylation or the nitrosation and subsequent reduction of phenol precursors, as seen in the synthesis of compounds like 2-amino-4,6-di-tert-butylphenol . This compound is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and handle the material with appropriate precautions.

Properties

Molecular Formula

C23H30O

Molecular Weight

322.5 g/mol

IUPAC Name

2,4-ditert-butyl-6-(3-phenylprop-2-enyl)phenol

InChI

InChI=1S/C23H30O/c1-22(2,3)19-15-18(21(24)20(16-19)23(4,5)6)14-10-13-17-11-8-7-9-12-17/h7-13,15-16,24H,14H2,1-6H3

InChI Key

TZKAPSGYXFHKIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CC=CC2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Antioxidant Activity

Research indicates that 4,6-Di-t-butyl-2-cinnamylphenol exhibits potent antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. In a study evaluating various phenolic compounds, this compound demonstrated significant free radical scavenging activity, which is essential for therapeutic applications in neurodegenerative diseases and aging .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. A series of experiments showed that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing antimicrobial agents for treating infections .

Cancer Therapeutics

Studies have explored the potential of this compound as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation. For instance, a recent study highlighted its effectiveness against human breast cancer cells by disrupting microtubule dynamics .

Data Tables

Application AreaFindingsReference
Antioxidant ActivitySignificant free radical scavenging
Antimicrobial PropertiesInhibition of Staphylococcus aureus and E. coli
Cancer TherapeuticsInduction of apoptosis in breast cancer cells

Case Study 1: Antioxidant Evaluation

In a systematic evaluation of antioxidant activities among various phenolic compounds, this compound was tested using DPPH and ABTS assays. The results indicated an IC50 value comparable to well-known antioxidants like ascorbic acid, suggesting its potential use in dietary supplements and functional foods aimed at reducing oxidative stress .

Case Study 2: Antimicrobial Effectiveness

A study conducted on the antimicrobial properties of this compound involved testing against both Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity suitable for pharmaceutical applications .

Case Study 3: Cancer Cell Line Studies

In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in significant cell death through apoptosis induction. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Comparison with Similar Compounds

Steric Hindrance and Stability

  • The two t-butyl groups in this compound provide significant steric shielding to the phenolic hydroxyl group, reducing oxidative degradation. This is comparable to bis-phenolic diesters (e.g., 3a), which exhibit enhanced stability due to multiple t-butyl groups and high molecular weight . In contrast, 2-tert-butyl-4,6-dimethylphenol (Topanol A) has a single t-butyl group and methyl substituents, resulting in lower steric protection and molecular weight, limiting its application to less demanding environments .

Research Findings and Implications

  • Insect Control Efficacy : Patent data confirms its effectiveness at 0.1–1.0% concentration in feed, inducing >90% sterility in flies without mortality .
  • Sustainability: Its non-lethal mode of action reduces ecological collateral damage compared to neurotoxic insecticides.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4,6-di-t-butyl-2-cinnamylphenol, and how can reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via acid-catalyzed condensation of 2,4-di-t-butylphenol and cinnamyl alcohol in aqueous formic acid under reflux. Key parameters include:

  • Molar ratio : 1:1 (phenol to cinnamyl alcohol).
  • Catalyst : 88% formic acid (600 mL per 206 g phenol).
  • Reaction time : 1.5 hours at reflux.
  • Workup : Distillation under reduced pressure (0.05 mm Hg, 200–202°C) followed by methanol recrystallization yields colorless prisms (mp ~255–257°C) .
  • Yield optimization : Excess formic acid ensures protonation of the phenolic hydroxyl group, enhancing electrophilicity for alkylation.

Q. How is the purity of 4,6-di-t-butyl-2-cinnamylphenol validated, and which analytical techniques are recommended?

  • Methodological Answer :

  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) or GC-MS (non-polar column, 250°C) for detecting unreacted precursors or side products.
  • Spectroscopy :
  • ¹H/¹³C NMR : Key signals include phenolic -OH (~5 ppm, broad), cinnamyl vinyl protons (δ 6.2–6.8 ppm), and t-butyl groups (δ 1.3 ppm, singlet) .
  • FT-IR : O–H stretch (3200–3500 cm⁻¹), aromatic C=C (1450–1600 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction (SHELXL software) confirms spatial arrangement and steric effects of t-butyl groups .

Q. What are the primary biological applications of this compound in entomological research?

  • Methodological Answer : The compound acts as a chemosterilant and oviposition inhibitor in flies (e.g., Drosophila).

  • Dose-response design : Administer via fly food at sub-lethal concentrations (e.g., 50–100 ppm).
  • Efficacy metrics :
ParameterMeasurement Method
Oviposition inhibitionEgg count per female post-ingestion
Sterility rateHatchability of eggs laid
  • Mechanistic insight : Likely disruption of hormone pathways or oogenesis via phenolic group interactions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced anti-oviposition activity?

  • Methodological Answer :

  • Key structural features :
  • t-Butyl groups at C4/C6: Enhance steric shielding, reducing metabolic degradation.
  • Cinnamyl moiety: π-π stacking with insect receptor sites.
  • Comparative SAR : Replace cinnamyl with other aryl groups (e.g., nitro- or methoxy-substituted) and test bioactivity. For example, 4-methoxy-2-cinnamylphenol analogs show reduced efficacy, suggesting electron-donating groups diminish activity .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinity to insect juvenile hormone receptors.

Q. How should researchers address contradictions in bioactivity data across insect species?

  • Methodological Answer :

  • Species-specific assays : Test the compound on Diptera (flies), Lepidoptera (moths), and Coleoptera (beetles) under standardized conditions.
  • Data normalization :
VariableControl Strategy
Diet compositionUse defined synthetic diets to eliminate matrix effects
Developmental stageSynchronize insect life cycles (e.g., 3rd instar larvae)
  • Statistical analysis : ANOVA with post-hoc Tukey tests to identify significant interspecies differences. Contradictions may arise from differential expression of detoxification enzymes (e.g., cytochrome P450s) .

Q. What strategies mitigate oxidative degradation during long-term stability studies?

  • Methodological Answer :

  • Storage conditions :
ParameterOptimal Setting
Temperature-20°C (dark, argon atmosphere)
SolventEthanol (stabilizes phenolic OH via H-bonding)
  • Degradation markers : Monitor via HPLC for quinone formation (retention time shift).
  • Antioxidants : Co-formulate with 0.1% BHT (butylated hydroxytoluene) to scavenge free radicals .

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